3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic core structure fused with imidazole and purine moieties. Key structural features include:
- Position 3: A 2-chloro-6-fluorobenzyl group, providing halogenated aromatic interactions for receptor binding.
- Positions 1, 6, and 7: Methyl substituents, enhancing steric bulk and metabolic stability.
- Position 8: A 2-morpholinoethyl chain, contributing to solubility and pharmacokinetic optimization via its hydrophilic morpholine moiety.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN6O3/c1-14-15(2)31-19-20(26-22(31)29(14)8-7-28-9-11-34-12-10-28)27(3)23(33)30(21(19)32)13-16-17(24)5-4-6-18(16)25/h4-6H,7-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGNXBKLMQYQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine class. This compound has garnered interest due to its potential biological activities, particularly as an antagonist of adenosine receptors and its implications in various therapeutic areas including neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 488.9 g/mol. The structural features include a chloro and fluorinated benzyl group along with a morpholinoethyl substituent, which may enhance its biological activity through improved receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClFN6O3 |
| Molecular Weight | 488.9 g/mol |
| CAS Number | 903589-86-6 |
Research indicates that compounds in the imidazo[2,1-f]purine class can act as antagonists at adenosine receptors (AR), particularly A1 and A2A subtypes. These receptors are involved in numerous physiological processes including neurotransmission and immune response modulation. The unique substituents on this compound may enhance its selectivity and affinity for these receptor subtypes.
Antidepressant Effects
A study exploring derivatives of imidazo[2,1-f]purine compounds highlighted their potential as antidepressants. The evaluated compounds showed significant binding affinity for serotonin receptors (5-HT1A and 5-HT7) and exhibited phosphodiesterase (PDE) inhibition activity. Notably, one derivative demonstrated superior anxiolytic effects compared to diazepam in animal models .
Antifibrotic Activity
Recent findings suggest that certain imidazo[2,1-f]purine derivatives may inhibit fibrosis—a pathological condition characterized by excessive connective tissue formation. The mechanism involves modulation of signaling pathways associated with fibroblast activation and collagen deposition.
Case Studies
- Antidepressant Activity : In a forced swim test (FST) model in mice, selected imidazo derivatives demonstrated significant reductions in immobility time, indicating potential antidepressant properties. The compound's pharmacological profile suggests it may act on multiple neurotransmitter systems .
- Fibrosis Inhibition : A study indicated that derivatives of this compound could effectively reduce fibrotic markers in cellular models. This suggests a promising avenue for therapeutic applications in fibrotic diseases.
Pharmacokinetics
Preliminary studies have shown that the presence of halogenated groups enhances lipophilicity, potentially improving blood-brain barrier permeability. This is crucial for central nervous system (CNS) activity, making the compound a candidate for further pharmacokinetic studies.
Scientific Research Applications
Pharmacological Applications
1. Adenosine Receptor Antagonism
The compound is primarily studied for its role as an antagonist of adenosine receptors. Its unique structure allows it to interact selectively with different receptor subtypes, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders. Research indicates that the substituents on this compound enhance its binding affinity and selectivity compared to similar compounds lacking these modifications.
Case Study: Radiolabeled Ligand Binding Assays
Studies utilizing radiolabeled ligand binding assays have shown that this compound exhibits significant receptor binding activity. Functional assays measuring cyclic adenosine monophosphate levels further corroborate its pharmacological profile, indicating a potential for development as a therapeutic agent targeting adenosine receptors.
Anticancer Activity
2. Inhibition of Tumor Growth
Emerging studies suggest that the compound may possess anticancer properties. Its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation makes it a candidate for further investigation in oncology.
Case Study: In Vitro Cancer Cell Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve modulation of key signaling pathways associated with cell cycle regulation and apoptosis .
Neuropharmacological Research
3. Potential in Neurological Disorders
Given its interaction with adenosine receptors, the compound is being explored for its potential benefits in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The modulation of adenosine signaling pathways may help alleviate symptoms associated with these conditions.
Case Study: Neuroprotective Effects
Preliminary research has indicated that the compound may exert neuroprotective effects in animal models of neurodegeneration. These findings highlight the need for further studies to explore its efficacy and safety in clinical settings.
Synthesis and Stability
4. Synthesis Techniques
The synthesis of 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Careful control of reaction conditions is essential to optimize yield and purity.
Stability Considerations
The compound exhibits notable stability under standard laboratory conditions but is sensitive to hydrolysis or oxidation depending on the functional groups present. This stability is crucial for its application in pharmaceutical formulations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
Compound CAS 872838-61-4
- Structure : 3-(2-Chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione .
- Key Differences: Position 8: Furan-2-ylmethyl (lipophilic) vs. morpholinoethyl (hydrophilic). Methyl Groups: Only position 1 is methylated vs. positions 1, 6, and 7 in the target compound. Saturation: The analog is 7,8-dihydro, altering ring conformation and rigidity.
| Property | Target Compound | CAS 872838-61-4 Analog |
|---|---|---|
| Position 8 Group | 2-Morpholinoethyl (hydrophilic) | Furan-2-ylmethyl (lipophilic) |
| Methylation | 1,6,7-Trimethyl | 1-Methyl |
| Core Saturation | Fully unsaturated | 7,8-Dihydro |
| Molecular Weight | ~495 g/mol (estimated) | ~470 g/mol (estimated) |
Implications :
- The morpholinoethyl group in the target compound likely improves aqueous solubility and bioavailability compared to the furan-containing analog.
- Additional methyl groups (positions 6 and 7) may enhance metabolic stability by blocking oxidation sites .
Pyrimidin-2,4-dione Derivatives (Molecules, 2011)
- Structures : Include compounds like 6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione .
- Key Differences: Core: Pyrimidin-2,4-dione vs. imidazo[2,1-f]purine-2,4-dione. Substituents: Fluorinated alkyl chains and methoxymethyl groups vs. halogenated benzyl and morpholinoethyl.
| Property | Target Compound | Pyrimidin-dione Analogs |
|---|---|---|
| Core Structure | Imidazo-purine fused system | Pyrimidine-dione |
| Halogenation | Cl/F on benzyl | F on alkyl chain |
| Solubility Moieties | Morpholinoethyl | Hydroxymethyl/methoxymethyl |
Implications :
Pharmacological and Physicochemical Properties
Receptor Binding
Solubility and Bioavailability
- The morpholinoethyl group (pKa ~7.5) enhances water solubility at physiological pH, whereas the furan analog’s logP is likely higher due to its lipophilic nature.
- Pyrimidin-dione analogs with hydroxymethyl groups (e.g., compound 7 in ) exhibit moderate solubility, but the target’s morpholinoethyl may offer superior pharmacokinetics.
Metabolic Stability
- Trimethylation (positions 1, 6, 7) in the target compound protects against oxidative metabolism, a common issue with furan-containing analogs (e.g., hepatotoxicity risks) .
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound . Reaction parameters (e.g., temperature, solvent polarity) must be optimized to account for steric hindrance from the 2-chloro-6-fluorobenzyl and morpholinoethyl groups. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (integration of aromatic vs. aliphatic protons) ensures >95% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- - and -NMR : Assign peaks based on substituent-induced chemical shifts (e.g., morpholinoethyl protons at δ 2.4–3.0 ppm; aromatic protons from the benzyl group at δ 7.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] ion matching theoretical mass within 2 ppm error) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and morpholine C-N vibrations .
Q. What preliminary assays are suitable for evaluating bioactivity?
- Methodological Answer : Initial screening should focus on target-specific assays:
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to test inhibition of purine-binding enzymes .
- Cellular Viability : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity at 1–100 µM concentrations .
- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries for kinases). Key steps:
- Ligand Preparation : Optimize 3D geometry with AMBER force fields.
- Binding Site Analysis : Identify hydrophobic pockets accommodating the chlorofluorobenzyl group and hydrogen bonds with morpholinoethyl oxygen .
- Free Energy Calculations : Use MM-GBSA to rank binding poses and compare with experimental IC values .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Apply evidence-based inquiry principles:
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and assess variability via Bland-Altman plots.
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize protocol-driven discrepancies .
- Theoretical Alignment : Link conflicting results to differences in target isoforms or allosteric modulation mechanisms .
Q. How can AI-driven automation optimize reaction conditions for scale-up?
- Methodological Answer : Implement AI platforms (e.g., COMSOL Multiphysics with machine learning modules) to:
- Predict Reaction Outcomes : Train models on historical data (e.g., solvent polarity vs. yield for similar purine-diones) .
- Automate Parameter Tuning : Use robotic liquid handlers to test 100+ combinations of temperature, catalyst loading, and solvent ratios in parallel .
- Real-Time Monitoring : Integrate PAT (Process Analytical Technology) tools (e.g., inline FTIR) to track intermediate formation .
Data Contradiction and Validation
Q. How to address inconsistencies in solubility and bioavailability predictions?
- Methodological Answer : Combine experimental and computational approaches:
- In Silico Predictions : Use QSPR models (e.g., SwissADME) to estimate logP and aqueous solubility, then validate via shake-flask experiments .
- Permeability Assays : Compare PAMPA (Parallel Artificial Membrane Permeability Assay) results with Caco-2 cell monolayers to assess intestinal absorption .
- Crystallography : Resolve crystal structures to identify polymorphic forms affecting solubility .
Methodological Framework Integration
Q. How to design a robust experimental framework for mechanistic studies?
- Methodological Answer : Follow a theory-driven workflow:
- Hypothesis Formulation : Link to kinase signaling pathways (e.g., MAPK/ERK) based on structural analogs .
- Control Experiments : Include negative controls (e.g., morpholinoethyl-free analogs) to isolate substituent effects .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
